molecular formula C15H10Cl2N2O B15054576 2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 1779124-75-2

2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B15054576
CAS No.: 1779124-75-2
M. Wt: 305.2 g/mol
InChI Key: JPIQYUDIPBSUAM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[4,3-b]pyridine family, characterized by a fused bicyclic system with a pyran ring (oxygen-containing six-membered ring) and a pyridine ring. Key features include:

  • Substituents: A chlorine atom at position 2, a 3-chlorophenyl group at position 4, and a nitrile group at position 2.
  • Molecular Formula: C₁₅H₁₀Cl₂N₂O (inferred from analogs in and ).
  • Applications: Pyrano-pyridine derivatives are explored for pharmacological activities, including anticancer and antimicrobial properties .

Properties

CAS No.

1779124-75-2

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

2-chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10Cl2N2O/c16-10-3-1-2-9(6-10)14-11(7-18)15(17)19-13-4-5-20-8-12(13)14/h1-3,6H,4-5,8H2

InChI Key

JPIQYUDIPBSUAM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C(=C2C3=CC(=CC=C3)Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with malononitrile and 2-chloropyridine in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The chloro and cyano groups can participate in various binding interactions, while the pyrano[4,3-b]pyridine core can engage in π-π stacking and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Pyrano[4,3-b]pyridine Core

Table 1: Substituent Variations and Their Impact
Compound Name Key Substituents Structural Impact Reference
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile 7,7-Dimethyl groups Increased steric bulk; molecular weight = 222.67, XLogP3 = 1.9
2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile Sulfur atom in the pyran ring (thiopyrano) Reduced polarity (molar mass = 210.68); potential for altered reactivity
(7R)-2-Hydroxy-7-(propan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile Hydroxyl group at position 2, isopropyl at position 7 Enhanced polarity (SMILES: N#Cc1cc2c(nc1O)CC(OC2)C(C)C)
4-(Furan-2-yl)-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile Furan-2-yl at position 4, sulfanyl at position 2 Increased aromatic interactions; reactivity in thieno-pyrimidine synthesis

Aryl Group Variations at Position 4

Table 2: Aryl Substituent Effects
Compound Name Aryl Group at Position 4 Biological Relevance Reference
Target Compound 3-Chlorophenyl Likely optimizes lipophilicity and target binding
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine 4-Chlorophenyl Pyrimidine core instead of pyridine; molecular formula C₁₃H₁₀Cl₂N₂O
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Chlorophenyl, amino, oxo groups Enhanced hydrogen bonding capacity; anticancer potential
8-(4-Chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-... (4-CP.P) 4-Chlorophenyl, benzylidene Cytotoxic activity against MCF-7 cells (IC₅₀ = 8.2 µM)

Functional Group Modifications

Table 3: Functional Group Influence on Properties
Compound Name Functional Groups Key Properties Reference
Target Compound Nitrile, chloro, 3-chlorophenyl Moderate lipophilicity (estimated XLogP3 ~2.5)
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-...-3-carbonitrile Methoxy, benzyloxy, amino Increased solubility (polar surface area >90 Ų)
3,6-Diamino-4-[2-chloro-4-(pyrrolidin-1-yl)phenyl]-N-(3-chlorophenyl)-... (9s) Amino, pyrrolidinyl Antiplasmodial activity (IC₅₀ = 0.12 µM)
5-(4-Hydroxy-3-methoxystyryl)-7-(4-hydroxy-3-methoxyphenyl)-... (9) Styryl, methoxy Anticancer activity via apoptosis induction

Biological Activity

2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its interactions with biological macromolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H10Cl2N2OC_{15}H_{10}Cl_2N_2O and a molecular weight of approximately 300.74 g/mol. Its structure includes a pyrano[4,3-b]pyridine core with chloro and cyano functional groups that enhance its reactivity and potential biological interactions.

Research indicates that this compound may exert its biological effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can modulate various biochemical pathways.
  • Receptor Modulation : Its structural features suggest it may interact with receptors, influencing cellular signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. The results indicate that it displays potent activity comparable to established antibiotics.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida albicans0.75Fungicidal

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.

  • Cell Lines Studied : HeLa, HCT116, A375
  • IC50 Values : Ranged from 12.27 to 31.64 µM for various cancer cell lines.

Case Studies

  • Study on Antimicrobial Resistance : A study explored the synergistic effects of this compound when combined with Ciprofloxacin against resistant strains of bacteria. The combination significantly reduced MIC values and enhanced bactericidal activity.
  • In Vivo Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to control groups.

Safety and Toxicity

Safety assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:

  • Skin Irritation : Causes skin irritation upon contact.
  • Eye Irritation : Can lead to serious eye irritation.
  • Respiratory Effects : May cause respiratory irritation if inhaled.

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